molecular formula C15H19N3O4S B2372425 methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1421585-23-0

methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2372425
CAS No.: 1421585-23-0
M. Wt: 337.39
InChI Key: YMQQDTXQVNZHON-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the pyrazole ring, which is a type of azole ring, suggests that this compound might have biological activity. Azole rings are common in various drugs, especially antifungal medications .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the sulfonamide group. The pyrazole ring, being an aromatic heterocycle, is likely to undergo electrophilic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or alkaline conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the aromatic pyrazole ring could affect its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Chemical Modification and Application Potential of Biopolymers

A study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a biopolymer, to create new ethers and esters with specific properties for various applications including drug delivery. This research underlines the broader scope of chemical modifications in developing biopolymers with specific functional groups, which could be related to the derivatization techniques applicable to "methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate" for potential applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Sulfonamide Inhibitors and Their Therapeutic Potential

Gulcin and Taslimi (2018) review the significance of sulfonamide compounds, including their roles as bacteriostatic antibiotics and in therapies against various conditions such as cancer and glaucoma. This insight into sulfonamide inhibitors' versatility highlights the importance of synthetic pathways and chemical functionalities in developing therapeutic agents, which may parallel the research interest in derivatives like "this compound" for specific applications (Gulcin, I., & Taslimi, P., 2018).

Environmental Presence and Analysis of Chemical Compounds

Munoz et al. (2019) provide an overview of emerging fluoroalkylether substances in the environment, discussing the analytical advancements for detecting these compounds. The study emphasizes the environmental impact and analytical challenges of persistent organic pollutants, which is crucial for understanding the fate and behavior of specific compounds like "this compound" in aquatic systems (Munoz, G., Liu, J., Duy, S. V., & Sauvé, S., 2019).

Antioxidant Activity and Molecular Interactions

A review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity provides a comprehensive overview of assays and mechanisms for evaluating antioxidant potential. This study underscores the importance of understanding molecular interactions and activities, which could be relevant for assessing the antioxidant properties of chemical compounds, including "this compound" (Munteanu, I., & Apetrei, C., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential uses as a pharmaceutical drug, and its physical and chemical properties .

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-10-12(2)18(17-11)9-8-16-23(20,21)14-6-4-13(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQDTXQVNZHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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